{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%
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Description
The compound “{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%” is a derivative of 1,2,4-triazole . Triazole derivatives are known to be important active pharmaceutical scaffolds, able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%”, was established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . Depending on the conditions, these compounds can provide both N1 and N4 for coordination with other elements .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific compound . For example, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH.H2O/c1-4-7-5(9-8-4)10-3-2-6;;;/h2-3,6H2,1H3,(H,7,8,9);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKSVLFZXKWSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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